ethyl 2-(1H-imidazol-2-yl)acetate
Overview
Description
Ethyl 2-(1H-imidazol-2-yl)acetate is a chemical compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Mechanism of Action
Target of Action
Ethyl 2-(1H-imidazol-2-yl)acetate is a compound that contains an imidazole ring . Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the primary targets of this compound could be diverse depending on the specific derivative and its biological activity.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For example, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can modulate inflammatory responses or tumor growth .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound could affect multiple pathways . These could include pathways related to microbial growth, inflammation, tumor progression, and more .
Pharmacokinetics
The solubility of a compound in water and other polar solvents can influence its bioavailability . Imidazole is known to be highly soluble in water and other polar solvents , which could potentially enhance the bioavailability of this compound.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, this compound could potentially have diverse effects at the molecular and cellular level .
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds or substances in the environment could potentially interact with this compound, influencing its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1H-imidazol-2-yl)acetate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The scalability of these methods ensures the compound can be produced in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1H-imidazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the imidazole ring or the ester group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.
Scientific Research Applications
Ethyl 2-(1H-imidazol-2-yl)acetate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the production of agrochemicals and other industrial materials.
Comparison with Similar Compounds
Ethyl 2-(1H-imidazol-2-yl)acetate can be compared with other imidazole derivatives, such as:
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate: This compound has a benzo-fused imidazole ring, offering different biological activities and chemical properties.
1-(2-Hydroxyethyl)imidazole: This derivative has a hydroxyethyl group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific ester group and imidazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(1H-imidazol-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)5-6-8-3-4-9-6/h3-4H,2,5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCOGRIYZVTKIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611773 | |
Record name | Ethyl (1H-imidazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791569-71-6 | |
Record name | Ethyl (1H-imidazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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